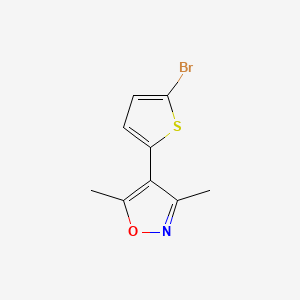

4-Chloro-2-(4-formylphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

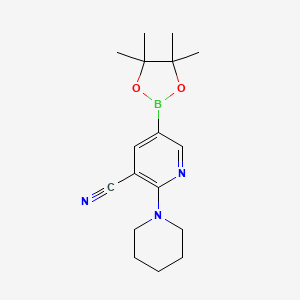

4-Chloro-2-(4-formylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261929-46-7 . It has a molecular weight of 260.68 . The IUPAC name for this compound is 5-chloro-4’-formyl [1,1’-biphenyl]-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-(4-formylphenyl)benzoic acid is 1S/C14H9ClO3/c15-11-5-6-12 (14 (17)18)13 (7-11)10-3-1-9 (8-16)2-4-10/h1-8H, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.68 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Synthesis of Organic Compounds

4-Chloro-2-(4-formylphenyl)benzoic acid is used as a precursor in the synthesis of various organic compounds. Its formyl group can undergo reactions such as the Vilsmeier-Haack reaction to form aldehydes, which are key intermediates in the synthesis of fragrances, pharmaceuticals, and agrochemicals .

Material Science

In material science, this compound can be utilized to create polymers with specific properties. The benzoic acid moiety can be involved in the formation of ester linkages, leading to polymers with potential applications in biodegradable materials .

Analytical Chemistry

The chloro and formyl groups in this compound make it a potential candidate for use as a standard in spectroscopic analysis, such as NMR and IR, to help identify and quantify similar functional groups in unknown compounds .

Medicinal Chemistry

This compound can serve as a building block in medicinal chemistry for the design of new drug molecules. Its structural features allow for the introduction of additional pharmacophores, which can lead to the development of novel therapeutic agents .

Catalyst Design

The acid functionality of 4-Chloro-2-(4-formylphenyl)benzoic acid can be exploited in catalyst design. It can act as a ligand for metal catalysts used in various organic transformations, such as oxidation or reduction reactions .

Photodynamic Therapy

Due to its aromatic structure, this compound could be investigated for use in photodynamic therapy as a photosensitizer. When exposed to light, it may produce reactive oxygen species that can be used to target and destroy cancer cells .

Environmental Science

In environmental science, this compound could be used to study degradation processes of aromatic compounds in the environment. Understanding its breakdown can provide insights into the environmental fate of similar organic pollutants .

Biochemistry Research

The compound’s ability to inhibit TMEM206 mediated currents, as shown in colorectal cancer cells, suggests potential applications in biochemistry research to understand cellular mechanisms and develop targeted therapies .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and respiratory irritation . It’s recommended to avoid breathing dust, to wear protective equipment, and to ensure adequate ventilation when handling this compound .

Propriétés

IUPAC Name |

4-chloro-2-(4-formylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSIDDHHIXPRNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688919 |

Source

|

| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261929-46-7 |

Source

|

| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)

![2-Propanone,1-amino-1-(1h-pyrrolo[3,2-c]pyridin-4-yl)-](/img/structure/B572573.png)